8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
This compound features a tetrahydronaphthalene core substituted with a carboxylic acid group at position 2 and an Fmoc-protected aminomethyl group at position 6. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in peptide synthesis to protect amines during solid-phase synthesis . The tetrahydronaphthalene moiety is structurally analogous to retinoid derivatives, which are known for receptor-binding activity .
Properties
IUPAC Name |
8-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)18-13-12-17-6-5-7-19(24(17)14-18)15-28-27(31)32-16-25-22-10-3-1-8-20(22)21-9-2-4-11-23(21)25/h1-4,8-14,19,25H,5-7,15-16H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDHLBINWJWYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Based on its structure, it appears to contain a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis. It’s removed under basic conditions, allowing the free amine to react with the next activated amino acid in the sequence .
Biological Activity
The compound 8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No. 946716-21-8) is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities. This article reviews its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.50 g/mol. The structure incorporates a fluorenyl group and a tetrahydronaphthalene moiety, which are known to influence biological activity through various interactions with biological targets.
Antimicrobial Activity
Preliminary studies have indicated that compounds containing the fluorenyl moiety often exhibit antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various strains of bacteria and fungi. Research has demonstrated that these compounds can inhibit the growth of pathogenic microorganisms by disrupting their cellular functions.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. It has been observed that similar derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that the compound could be beneficial in treating inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors to alter signaling pathways associated with inflammation and microbial resistance.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
Case Study 1: Antimicrobial Screening
In a study focusing on the antimicrobial properties of fluorenyl derivatives, it was found that certain compounds demonstrated significant activity against Mycobacterium tuberculosis. The mechanism was attributed to inhibition of key enzymes involved in fatty acid biosynthesis (InhA), which is critical for mycobacterial survival .
Case Study 2: Anti-inflammatory Activity
Research involving related compounds revealed that they could effectively reduce inflammation in animal models by downregulating the expression of inflammatory mediators. This indicates a potential therapeutic application for treating conditions like arthritis or chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fmoc-Protected Amines
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid (Similarity: 0.81, CAS 882847-32-7): This compound shares the Fmoc-amine motif but replaces the tetrahydronaphthalene core with an ethoxy-linked acetic acid chain. The shorter backbone reduces lipophilicity (predicted logP ~2.8 vs. ~3.5 for the target compound) and may enhance aqueous solubility .
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (Similarity: 1.00, CAS 849928-23-0):
A cyclic azetidine derivative with a rigid backbone. The constrained structure may improve metabolic stability compared to the flexible tetrahydronaphthalene core of the target compound .
Tetrahydronaphthalene-Based Retinoids
- 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl]benzoic acid (LGD1069): A retinoid X receptor (RXR)-selective agonist with a tetrahydronaphthalene-carboxylic acid backbone. Unlike the target compound, LGD1069 lacks the Fmoc group but includes methyl substituents that enhance receptor binding (IC50: 10 nM). The Fmoc group in the target compound may sterically hinder receptor interactions unless cleaved .
Carboxylic Acid Derivatives with Bioactive Scaffolds
- 9-Oxo-9H-xanthene-2-carboxylic acid analogues :
Carboxyxanthones exhibit antiallergic and anticancer activities. While their fused aromatic system differs from tetrahydronaphthalene, both classes rely on carboxylic acid groups for target binding (e.g., hydrogen bonding with kinases) .
Key Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
